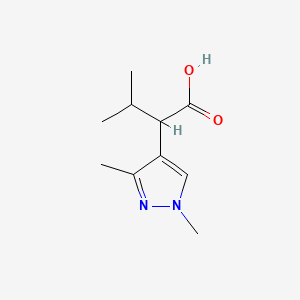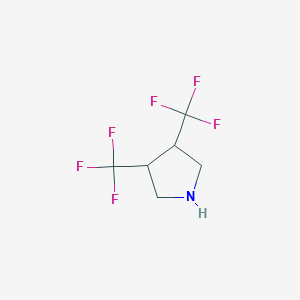
3,4-Bis(trifluoromethyl)pyrrolidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,4-Bis(trifluoromethyl)pyrrolidine is a fluorinated heterocyclic compound that features a pyrrolidine ring substituted with two trifluoromethyl groups at the 3 and 4 positions. This compound is of significant interest in various fields of chemistry due to its unique structural and electronic properties imparted by the trifluoromethyl groups.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
One common method is the electrophilic fluorination of pyrrolidine derivatives using reagents such as xenon difluoride or elemental fluorine under controlled conditions . Another approach involves the use of trifluoromethylation agents like trifluoromethyl iodide in the presence of a base .
Industrial Production Methods
Industrial production of 3,4-Bis(trifluoromethyl)pyrrolidine may involve large-scale fluorination processes using specialized equipment to handle the reactive fluorinating agents. The process must be carefully controlled to ensure high yields and purity of the final product .
Análisis De Reacciones Químicas
Types of Reactions
3,4-Bis(trifluoromethyl)pyrrolidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form corresponding N-oxides.
Reduction: Reduction reactions can be performed to modify the pyrrolidine ring or the trifluoromethyl groups.
Substitution: Nucleophilic substitution reactions can occur at the pyrrolidine ring, especially at positions adjacent to the trifluoromethyl groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents such as lithium aluminum hydride for reduction, and nucleophiles like sodium methoxide for substitution reactions .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, while substitution reactions can introduce various functional groups into the pyrrolidine ring .
Aplicaciones Científicas De Investigación
3,4-Bis(trifluoromethyl)pyrrolidine has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism of action of 3,4-Bis(trifluoromethyl)pyrrolidine involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl groups can enhance the compound’s binding affinity and selectivity for these targets, leading to various biological effects . The exact pathways involved depend on the specific application and target molecule .
Comparación Con Compuestos Similares
Similar Compounds
3,5-Bis(trifluoromethyl)pyrrolidine: Similar in structure but with trifluoromethyl groups at the 3 and 5 positions.
3,4-Difluoropyrrolidine: Contains fluorine atoms instead of trifluoromethyl groups at the 3 and 4 positions.
Uniqueness
3,4-Bis(trifluoromethyl)pyrrolidine is unique due to the presence of two trifluoromethyl groups, which significantly alter its electronic properties and reactivity compared to other fluorinated pyrrolidines. This makes it particularly valuable in applications requiring strong electron-withdrawing effects and high chemical stability .
Propiedades
Fórmula molecular |
C6H7F6N |
|---|---|
Peso molecular |
207.12 g/mol |
Nombre IUPAC |
3,4-bis(trifluoromethyl)pyrrolidine |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)3-1-13-2-4(3)6(10,11)12/h3-4,13H,1-2H2 |
Clave InChI |
FFXGRLTZDZQINO-UHFFFAOYSA-N |
SMILES canónico |
C1C(C(CN1)C(F)(F)F)C(F)(F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2-{[(Pentan-3-yl)amino]methyl}phenol](/img/structure/B13301322.png)
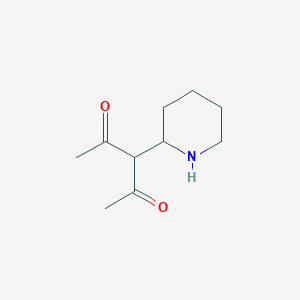
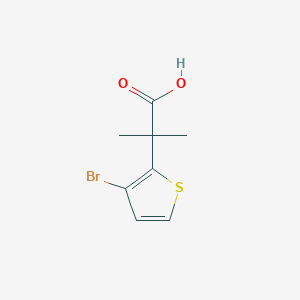
![(2-Ethoxyethyl)[(4-ethylphenyl)methyl]amine](/img/structure/B13301334.png)
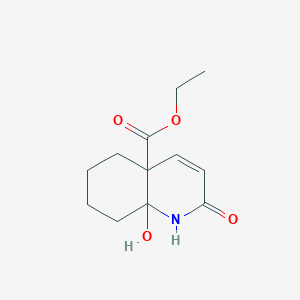
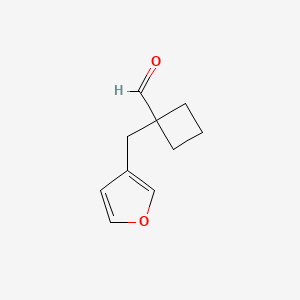

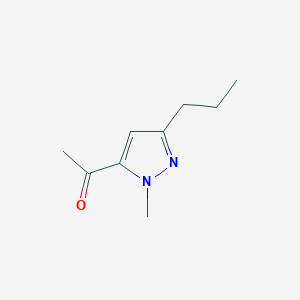

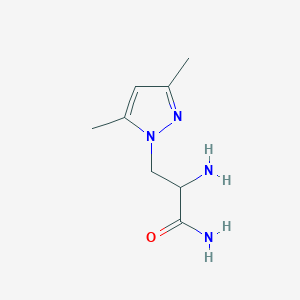
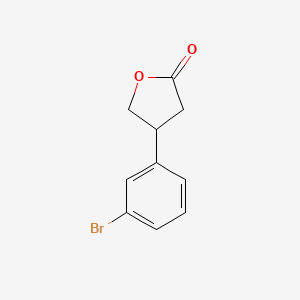
amine](/img/structure/B13301385.png)
